3,4-dimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide
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Overview
Description
3,4-dimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide is a synthetic organic compound known for its unique chemical structure and properties This compound features a piperidine ring substituted with a phenyl group and a 3,4-dimethoxybenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide typically involves the acylation of piperidine derivatives with 3,4-dimethoxybenzoyl chloride. The reaction is carried out under anhydrous conditions using a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3,4-dimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide involves its interaction with specific molecular targets. It is believed to modulate enzyme activity by binding to active sites or allosteric sites, thereby altering the enzyme’s conformation and function. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxybenzoyl)-N’-(3,4-dimethoxyphenyl)urea
- N-(3,4-dimethoxybenzyl)-N’-(4-ethoxyphenyl)thiourea
- 3,4-dimethoxybenzoyl chloride
Uniqueness
3,4-dimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide stands out due to its unique combination of a piperidine ring and a 3,4-dimethoxybenzoyl moiety. This structure imparts distinct chemical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds .
Properties
IUPAC Name |
N-(3,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-18-12-11-16(15-19(18)27-2)20(24)23(17-9-5-3-6-10-17)21(25)22-13-7-4-8-14-22/h3,5-6,9-12,15H,4,7-8,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKHJFBZZPDYFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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